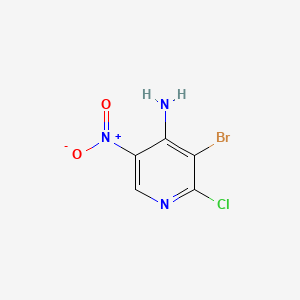

3-Bromo-2-chloro-5-nitropyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

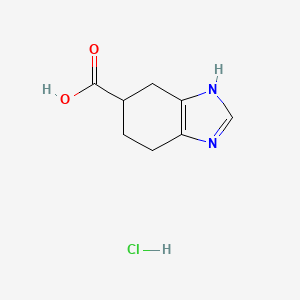

3-Bromo-2-chloro-5-nitropyridin-4-amine is a chemical compound with the molecular formula C5H3BrClN3O2 . It has a molecular weight of 252.45 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Molecular Structure Analysis

The InChI code for 3-Bromo-2-chloro-5-nitropyridin-4-amine is 1S/C5H3BrClN3O2/c6-3-4 (8)2 (10 (11)12)1-9-5 (3)7/h1H, (H2,8,9) . Unfortunately, the search results did not provide a detailed molecular structure analysis.Physical And Chemical Properties Analysis

3-Bromo-2-chloro-5-nitropyridin-4-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a key intermediate in the synthesis of various heterocyclic structures that are common in many biologically active compounds. For example, it can be used in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections .

Medicinal Chemistry

The nitro group present in 3-Bromo-2-chloro-5-nitropyridin-4-amine is often associated with biological activity, suggesting potential applications in medicinal chemistry. It could be investigated for its efficacy in the development of new drugs.

Organic Synthesis

Process Development

The compound’s synthesis process involves regioselective bromination and cyclization steps, which can be optimized for large-scale production. This is crucial for process development in industrial chemistry .

Material Science

In material science, the compound could be explored for the development of new materials with specific electronic or photonic properties due to its unique molecular structure .

Analytical Chemistry

3-Bromo-2-chloro-5-nitropyridin-4-amine could be used as a standard or reagent in analytical chemistry for the detection or quantification of related compounds or functional groups .

Chemical Education

As a compound with multiple reactive sites and a relatively complex structure, it can be used in educational settings to teach advanced organic synthesis techniques and reaction mechanisms .

Environmental Chemistry

The breakdown products of this compound and its derivatives could be studied for their environmental impact, such as their behavior in water or soil, or their potential toxicity .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name |

3-bromo-2-chloro-5-nitropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN3O2/c6-3-4(8)2(10(11)12)1-9-5(3)7/h1H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMLJVIGDRMNQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Br)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856627 |

Source

|

| Record name | 3-Bromo-2-chloro-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloro-5-nitropyridin-4-amine | |

CAS RN |

1268521-33-0 |

Source

|

| Record name | 3-Bromo-2-chloro-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596548.png)

![2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B596555.png)